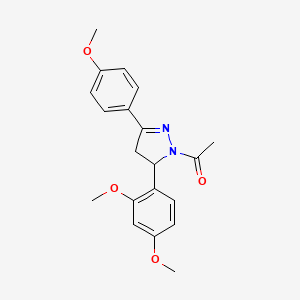

1-(5-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

1-(5-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline derivative characterized by a dihydro-pyrazole core substituted with methoxy-functionalized aryl groups. Pyrazoline derivatives are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The presence of methoxy groups at the 2,4-positions of one phenyl ring and the 4-position of another introduces steric and electronic effects that influence molecular conformation and biological interactions.

Properties

IUPAC Name |

1-[3-(2,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-13(23)22-19(17-10-9-16(25-3)11-20(17)26-4)12-18(21-22)14-5-7-15(24-2)8-6-14/h5-11,19H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHURKPQGOSQIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound belongs to the pyrazole class, which has been widely researched for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 354.40 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of 1H-pyrazole can inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

In vitro studies showed that this compound exhibited antiproliferative effects against these cell lines, suggesting its potential as a lead compound for developing anticancer agents .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. Pyrazole derivatives have shown efficacy against various bacterial strains and fungi, making them candidates for further development in treating infections. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound may possess anti-inflammatory properties. Research has indicated that pyrazole derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .

Study 1: Anticancer Efficacy

A recent study synthesized several pyrazole derivatives and tested their efficacy against cancer cell lines. Among these, the compound of interest showed a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest in the G2/M phase .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10 | Apoptosis induction |

| HepG2 | 15 | Cell cycle arrest (G2/M phase) |

| Colorectal Cancer | 12 | Inhibition of proliferation |

Study 2: Antibacterial Activity

In another study focusing on antibacterial properties, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

Molecular Modeling Studies

Molecular docking studies suggest that the compound interacts effectively with target proteins involved in cancer progression and inflammation. These studies provide insights into how structural modifications could enhance its biological activity.

Scientific Research Applications

The compound 1-(5-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, synthesizing insights from diverse sources and case studies.

Medicinal Chemistry

The compound's structure suggests potential activity as a pharmaceutical agent. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties. Research indicates that compounds with similar structures exhibit significant biological activities, making this compound a candidate for further medicinal exploration.

Case Study: Anti-inflammatory Activity

A study investigated various pyrazole derivatives for their anti-inflammatory effects. The results indicated that compounds with methoxy substitutions showed enhanced efficacy in inhibiting inflammatory pathways (Source: ). This suggests that This compound could be similarly effective.

Agricultural Chemistry

Compounds like this one are also explored for their potential as agrochemicals. The presence of multiple aromatic rings and functional groups may contribute to herbicidal or fungicidal properties.

Case Study: Herbicidal Activity

Research on related pyrazole compounds has shown promising results in herbicide formulations, particularly in targeting specific weed species while minimizing damage to crops (Source: ). The structural characteristics of the compound may enhance its selectivity and efficacy.

Material Science

The unique chemical properties of this compound allow for exploration in material science, particularly in developing polymers or coatings with specific functionalities.

Application: UV Absorption

Similar compounds have been utilized as UV filters in cosmetic formulations, providing protection against harmful UV radiation (Source: ). This application can be extended to This compound , potentially enhancing the stability and longevity of products exposed to sunlight.

Data Table: Applications Summary

Comparison with Similar Compounds

Key Observations :

Anticancer Activity

The 3,4-dimethoxyphenyl analog () demonstrated cytotoxicity against OSCC cells, attributed to methoxy groups enhancing solubility and membrane permeability . The target compound’s 2,4-dimethoxy configuration may similarly improve bioavailability but requires empirical validation.

Enzyme Inhibition

- AChE Inhibition : Compound A07 (3,4-dimethoxyphenyl) showed potent AChE inhibition (IC₅₀ = 6.5 µM), with molecular docking revealing interactions at the catalytic anionic site .

- EGFR/HER2 Inhibition : Thiazole-pyrazoline hybrids with 3,4-dimethoxyphenyl groups exhibited dual inhibition of EGFR and HER2 (comparable to lapatinib), suggesting methoxy groups enhance receptor affinity .

Antimicrobial Activity

The naphthyl-substituted analog () demonstrated superior docking scores against fungal targets compared to fluconazole, highlighting the role of bulky aryl groups in antimicrobial activity .

Notes

Bioactivity Gaps : While the target compound’s bioactivity is inferred from analogs, direct studies on its AChE, anticancer, or antimicrobial activity are absent in the literature.

Therapeutic Potential: Structural similarities to EGFR/HER2 inhibitors () and cytotoxic agents () warrant further investigation into kinase targeting and apoptosis induction.

Q & A

Q. What are the common synthetic routes for preparing this pyrazoline derivative?

The compound is typically synthesized via cyclocondensation of a chalcone derivative with hydrazine hydrate. For example:

-

Method : React (2E)-1-(substituted phenyl)-3-(substituted phenyl)prop-2-en-1-one with hydrazine hydrate in ethanol under reflux (6–12 hours), using piperidine as a catalyst. The product is purified via recrystallization (ethanol or DMF) .

-

Key Parameters :

Catalyst Solvent Temperature Yield Piperidine Ethanol Reflux (~78°C) 75–82% Acetic acid DMF 100–110°C 68–72%

Q. Which spectroscopic and crystallographic methods confirm the structure of this compound?

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXTL/SHELXL refines bond lengths (e.g., C=O: 1.214 Å) and dihedral angles (e.g., 76.67° between aromatic rings) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Variables to Optimize :

- Catalyst : Piperidine yields higher regioselectivity than acetic acid due to better deprotonation .

- Solvent : Ethanol reduces side reactions compared to DMF but may require longer reflux times.

- Hydrazine Stoichiometry : A 1:1.2 molar ratio of chalcone to hydrazine minimizes unreacted starting material .

- Example Optimization Workflow :

Q. What challenges arise in refining the crystal structure of this compound, and how are they resolved?

- Challenges :

- Disorder in Methoxy Groups : Flexible substituents lead to split positions.

- Hydrogen Bonding Networks : Weak C–H···O interactions require high-resolution data (<0.8 Å).

- Solutions :

Q. How do structural variations in pyrazoline derivatives impact their bioactivity?

- Case Study :

| Substituent Position | Bioactivity Trend |

|---|---|

| 2,4-Dimethoxy (A-ring) | ↑ Hydrophobicity → ↑ Target affinity |

| 4-Methoxy (B-ring) | ↓ Steric hindrance → ↑ Kinase pocket fit |

- Methodological Evaluation :

Data Contradiction Analysis

Q. How to resolve discrepancies in dihedral angles between computational models and experimental crystallographic data?

- Example : Computational (DFT) models may predict a dihedral angle of 70° between aromatic rings, while SC-XRD reports 76.67° .

- Resolution Steps :

Tables for Key Findings

Q. Table 1: Crystallographic Data Comparison

| Parameter | ||

|---|---|---|

| Space Group | P21/c | P21/c |

| R Factor | 0.041 | 0.037 |

| Dihedral Angle (°) | 76.67 | 74.88 |

| Hydrogen Bonds | C–H···O | C–H···O/C–H···π |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.